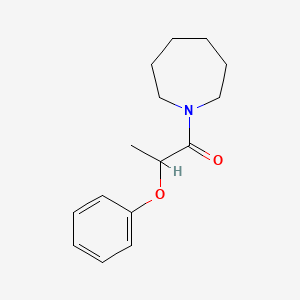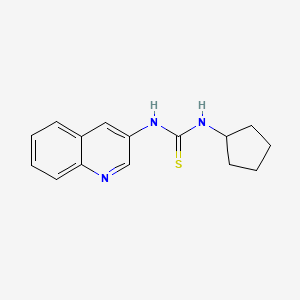
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of research.
作用机制
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This action is thought to contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has also been found to decrease the levels of cortisol, a stress hormone, in the body.
实验室实验的优点和局限性
One of the advantages of using 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier. This allows for the study of its effects on the central nervous system. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds in its class.
未来方向
There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine. One area of research is the development of more potent derivatives of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine and its effects on the brain and body.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is a promising compound that has gained significant attention in recent years due to its potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine in the treatment of various neurological disorders.
合成方法
The synthesis of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure form of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine.
科学研究应用
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-2-28-25-14-7-6-13-24(25)27-17-15-26(16-18-27)20-21-9-8-12-23(19-21)29-22-10-4-3-5-11-22/h3-14,19H,2,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNSNNOPHEHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)
